molecular formula C14H9BrN2O3S B2529140 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide CAS No. 683232-13-5

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide

Cat. No.: B2529140
CAS No.: 683232-13-5
M. Wt: 365.2
InChI Key: RKRIWVSGZSFTQH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is systematically named according to IUPAC guidelines. The parent structure is thiophene-2-carboxamide , a five-membered aromatic heterocycle containing sulfur. The substituents are analyzed as follows:

  • 5-Bromo : A bromine atom is attached to the fifth position of the thiophene ring.
  • N-(2-Methyl-1,3-dioxoisoindolin-4-yl) : The carboxamide group (–CONH–) is bonded to the nitrogen of a 2-methyl-1,3-dioxoisoindoline moiety. The isoindoline derivative features a bicyclic structure with two ketone groups (1,3-dioxo) at positions 1 and 3, a methyl group at position 2, and the amide linkage at position 4.

The molecular formula is C14H9BrN2O3S , derived from:

  • Thiophene-2-carboxamide : C5H3NOS
  • 5-Bromo substitution : +1 Br atom
  • 2-Methyl-1,3-dioxoisoindolin-4-yl : C9H6NO2
Component Contribution to Formula
Thiophene ring C5H3S
Carboxamide group CONH
Bromine substituent Br
Isoindoline derivative C9H6NO2

The molecular weight is 365.20 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, Br: 79.90, N: 14.01, O: 16.00, S: 32.07) .

Spectroscopic Identification (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key absorptions confirm functional groups:

  • C=O Stretching : Strong bands at 1,720–1,680 cm−1 (1,3-dioxoisoindoline ketones) and 1,650–1,620 cm−1 (amide carbonyl) .
  • N–H Stretching : Broad band near 3,200–3,100 cm−1 (secondary amide) .
  • C–Br Stretching : Medium-intensity peak at 550–600 cm−1 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6)
δ (ppm) Multiplicity Assignment
11.30 Singlet Amide NH
8.35–7.45 Multiplet Aromatic protons (isoindoline)
7.20 Singlet Thiophene H-3 and H-4
3.10 Singlet Methyl group (CH3)
13C NMR (100 MHz, DMSO-d6)
δ (ppm) Assignment
169.4 1,3-Dioxoisoindoline C=O
163.2 Amide C=O
136.5 Thiophene C-2 (carboxamide)
128.7 Aromatic carbons (isoindoline)
25.8 Methyl carbon (CH3)

Data correlates with analogous structures in .

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 365.0 [M]+ (theoretical: 365.20).
  • Isotopic Pattern : Distinct doublet at m/z 365/367 (3:1 ratio) due to 79Br/81Br .
  • Fragmentation : Loss of CO (28 amu) from the isoindoline dione moiety (m/z 337) and cleavage of the amide bond (m/z 184, thiophene fragment) .

X-ray Crystallographic Studies and Conformational Analysis

Despite extensive characterization via spectroscopic methods, no X-ray crystallographic data for this compound has been reported in the literature as of 2025 . However, insights into its conformation can be inferred from related structures:

  • Isoindoline Core : The 1,3-dioxoisoindoline moiety typically adopts a planar

Properties

IUPAC Name

5-bromo-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S/c1-17-13(19)7-3-2-4-8(11(7)14(17)20)16-12(18)9-5-6-10(15)21-9/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRIWVSGZSFTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide typically involves the reaction of phthalic anhydride with thiophene-2-carbohydrazide. The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:

Pyrazine-Based Derivatives :

  • Example : 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) .
  • Synthesis : Synthesized via TiCl₄-mediated condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid in pyridine (75% yield) .
  • Key Features : Electron-deficient pyrazine ring enhances electrophilicity, facilitating Suzuki cross-coupling with aryl boronic acids (yields: 37–72%) .

Pyrazole-Based Derivatives :

  • Example : 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) .
  • Synthesis : Prepared via DCC/DMAP-mediated coupling of 5-bromothiophene-2-carboxylic acid with 5-methyl-1H-pyrazol-3-amine (68% yield) .
  • Key Features : Pyrazole’s electron-rich nature may reduce reactivity in cross-coupling compared to pyrazine analogs.

Pyridine-Based Derivatives :

  • Example : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) .
  • Synthesis : TiCl₄-mediated condensation yields 80%, higher than pyrazine analogs .

Target Compound: 5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide. Structural Distinction: The 2-methyl-1,3-dioxoisoindolin-4-yl group introduces a bicyclic, electron-withdrawing moiety due to two carbonyl groups.

Computational and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis:
  • Pyrazine Analogs (4a–4n): HOMO-LUMO gaps range from 3.88–4.50 eV .
  • Pyrazole Analogs (9a–9h) :

    • Compound 9f demonstrates superior NLO response compared to pyrazine derivatives .
    • HOMO-LUMO gaps correlate with substituent effects: electron-withdrawing groups reduce gaps, enhancing reactivity .
Table 2: Computational Parameters of Analogs
Compound Class HOMO-LUMO Gap (eV) Hyperpolarizability (Hartrees) Electrophilicity Index (eV)
Pyrazine-based (4l) 3.88 8583.80 3.88
Pyrazole-based (9f) N/A Highest in series N/A

Substituent Effects on Reactivity

  • Electron-Donating Groups (EDGs) :
    • Pyridine and pyrazole derivatives with EDGs (e.g., methyl) show higher yields (e.g., 72% for 4a ).
  • Electron-Withdrawing Groups (EWGs) :
    • Bulky EWGs (e.g., 3-chloro-5-(trifluoromethyl)phenyl in 4n) reduce yields (37%) due to steric hindrance .
  • Target Compound :
    • The 1,3-dioxoisoindolin group’s EWGs may lower yields in cross-coupling compared to EDG-substituted analogs unless optimized conditions are used.

Biological Activity

5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is a synthetic compound characterized by its unique structure, which includes a thiophene ring and an isoindoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structure and Properties

The compound's structure can be represented as follows:

C12H10BrN3O3S\text{C}_{12}\text{H}_{10}\text{BrN}_{3}\text{O}_{3}\text{S}

Key Features:

  • Thiophene Ring: Contributes to the compound's electronic properties.
  • Isoindoline Moiety: Acts as a pharmacophore, potentially interacting with biological targets.
  • Bromine Substituent: May enhance biological activity through specific interactions with proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The following table summarizes findings related to its biological effects:

Activity Mechanism Reference
AnticancerInhibits cell proliferation in cancer cell lines; induces apoptosis
AntimicrobialExhibits inhibitory effects against bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro

Case Studies

  • Anticancer Activity
    A study evaluated the compound's effect on various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. Apoptosis assays confirmed that the compound induced programmed cell death through the activation of caspase pathways.
  • Antimicrobial Effects
    In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, suggesting notable antibacterial activity.
  • Anti-inflammatory Properties
    The compound was assessed for its ability to modulate inflammatory responses in human macrophages. Treatment with the compound resulted in a decrease in TNF-alpha and IL-6 levels, indicating potential utility in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The thiophene ring enhances binding affinity to specific receptors or enzymes.
  • The isoindoline moiety may interact with key proteins involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound Name Structure Features Biological Activity
5-Bromo-N-(1H-indolyl)carboxamideIndole scaffoldAnti-inflammatory
2-Methylthio-N-(2-methylisoindolin)Contains a methylthio groupAnticancer
N-(4-chlorophenyl)-N-(2-methylisoindolin)Substituted phenyl groupAntimicrobial effects

This comparison illustrates how variations in substituents and ring structures can influence biological activity and chemical reactivity.

Q & A

Q. What are the key synthetic pathways for 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including bromination of thiophene precursors, amide coupling, and isoindoline ring formation. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for amide bond formation via carbodiimide-mediated coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups . Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of bromine substitution and amide linkages. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and isoindoline carbonyls (δ 165–170 ppm) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C14_{14}H10_{10}BrN2_2O3_3S: calc. 381.95) .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3300 cm1^{-1}) confirm functional groups .

Q. How is the compound’s biological activity evaluated in preclinical studies?

  • In vitro assays : Enzyme inhibition (e.g., kinases) via fluorescence-based assays; IC50_{50} values are determined using dose-response curves .
  • Cellular uptake : LC-MS quantifies intracellular concentrations after incubation with cancer cell lines .
  • Toxicity screening : MTT assays assess cytotoxicity in non-target cells (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity variations : HPLC purity thresholds (>95%) must be enforced; impurities (e.g., dehalogenated byproducts) can skew activity .
  • Assay conditions : Differences in buffer pH, incubation time, or cell passage number require standardization .
  • Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis mitigate false positives .

Q. What strategies are employed to study structure-activity relationships (SAR) for this thiophene carboxamide?

  • Functional group substitution : Replace bromine with Cl/CN to modulate electron-withdrawing effects .
  • Isoindoline ring modification : Introduce methyl/methoxy groups to alter steric hindrance and solubility .
  • Pharmacophore mapping : Overlay crystal structures with target proteins (e.g., kinases) to identify critical binding motifs .

Q. What are the stability challenges for this compound under physiological conditions?

  • Hydrolytic degradation : The amide bond is susceptible to cleavage in acidic environments (pH < 4). Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC .
  • Photodegradation : UV exposure (λ = 254 nm) induces bromine-thiophene bond cleavage; amber vials and antioxidants (e.g., BHT) mitigate this .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Specificity : Spike-and-recovery tests in plasma/liver homogenate ensure no matrix interference .
  • Linearity : Calibration curves (0.1–100 µg/mL) with R2^2 > 0.99 .
  • Accuracy/precision : Intra-day/inter-day CV < 15% per ICH guidelines .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

  • Density functional theory (DFT) : Models electron distribution to predict sites for electrophilic substitution .
  • Molecular docking (AutoDock/Vina) : Simulates interactions with target proteins (e.g., EGFR) using crystal structure PDB files .
  • MD simulations : Assess binding stability over 100-ns trajectories .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Stepwise yield optimizationMechanistic studies (e.g., Pd-catalyzed coupling)
Characterization Functional group confirmationX-ray crystallography for 3D structure
Biological Testing IC50_{50} determinationTarget engagement via SPR/BLI
Stability Shelf-life assessmentDegradant identification (LC-QTOF)

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